N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrrolidine ring through cyclization reactions. The acetylphenyl and propan-2-ylphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The phenyl and acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but features a piperazine ring instead of a pyrrolidine ring.
4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one: This compound contains an acetylphenyl group but has a chromenone core instead of a pyrrolidine ring.
Uniqueness
N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of both acetylphenyl and propan-2-ylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)16-6-10-20(11-7-16)24-13-18(12-21(24)26)22(27)23-19-8-4-17(5-9-19)15(3)25/h4-11,14,18H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
WECWJLNBRXGNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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